2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features a thiazole ring, a nitrophenyl group, and a sulfamoylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid.
Thioether Formation: The thiazole ring can be linked to the nitrophenyl group through a thioether bond, often using thiol reagents.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((4-(3-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The nitrophenyl and sulfamoyl groups might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- 2-((4-(4-nitrophenyl)thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
The specific positioning of the nitrophenyl group and the presence of the sulfamoyl group might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S3/c18-29(25,26)14-6-4-12(5-7-14)19-16(22)10-28-17-20-15(9-27-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,22)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXUKQGFWYFNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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